5-Methyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole is a heterocyclic compound characterized by a benzodiazole core that is substituted with a piperazine ring and a methyl group. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and its unique structural properties. The compound's molecular formula is , and it has a molecular weight of 216.28 g/mol.
5-Methyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole falls under the category of benzodiazole derivatives, which are known for their diverse pharmacological properties. This compound is classified as a heterocyclic aromatic organic compound due to the presence of nitrogen atoms in its ring structure.
The synthesis of 5-Methyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole typically involves cyclization reactions of 1,2-diamine derivatives with sulfonium salts. A common synthetic route includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which leads to the formation of protected piperazines.
The reaction conditions are crucial for achieving high yields and purity of the product. The optimization of temperature, solvent, and reaction time plays a significant role in the successful synthesis of this compound. For example, reactions are typically carried out under controlled temperatures to prevent side reactions and ensure optimal yields.
The molecular structure of 5-Methyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole can be represented as follows:
Key structural data include:
5-Methyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole can undergo various chemical transformations including:
Common reagents used in these reactions include:
The mechanism of action for 5-Methyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole involves its interaction with specific biological targets. It can bind to enzymes or receptors within biological pathways, modulating their activity. This interaction may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects. Studies suggest that compounds with similar structures exhibit antimicrobial and anticancer properties .
5-Methyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole is typically a solid at room temperature with specific melting points depending on purity and synthesis methods.
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 216.28 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties make it suitable for various applications in research and development.
5-Methyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole has several significant applications:
The benzodiazole (benzimidazole) core of 5-methyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole is typically constructed via Phillips condensation between 4-methylbenzene-1,2-diamine and carboxylic acid derivatives or carbonyl equivalents. Modern optimizations employ catalytic oxidative cyclization using N-heterocyclic carbene (NHC) catalysts under mild conditions, achieving yields >85% while minimizing polycyclic byproducts [9]. Alternative routes involve solid-phase synthesis using Wang resin-bound diamines, enabling rapid diversification of C5-substituents through controlled reagent introduction. Recent advances focus on regioselective C5 methylation using directed ortho-metalation (DoM) strategies, where diamines are transiently protected with N,N-diBoc groups to direct lithiation exclusively to the C5 position prior to electrophilic quench with methyl iodide [3] [9].
Table 1: Comparative Analysis of Benzodiazole Core Synthesis Methods
Method | Reaction Conditions | Yield (%) | Regioselectivity | Key Advantage |
---|---|---|---|---|
Phillips Condensation | 120°C, polyphosphoric acid, 4h | 65-75 | Moderate | Simple setup |
Oxidative Cyclization | RT, NHC catalyst, [O], 1h | 85-92 | High | Mild conditions |
Solid-Phase Synthesis | DMF, RT, 12h | 78-85 | High | Combinatorial diversification |
Directed ortho-Metalation | -78°C, n-BuLi, MeI, THF, 2h | 80-88 | Excellent | Precise C5 functionalization |
Piperazine incorporation at the C2 position of the benzodiazole core employs nucleophilic aromatic substitution (SNAr), leveraging the activation by the adjacent nitrogen atom. Optimized protocols use microwave-enhanced SNAr where 2-chloro-5-methylbenzimidazole reacts with unprotected piperazine in dimethylformamide (DMF) at 150°C for 15 minutes, achieving >90% conversion [5]. Challenges in N-selectivity are addressed through temporary N-protection strategies: Boc-protected piperazine undergoes C2 coupling, followed by deprotection to yield the free piperazine for downstream modifications. For hybrid systems, differential functionalization is achieved by exploiting piperazine’s asymmetric sites—mono-acylation at one nitrogen while preserving the other as a nucleophile. Recent innovations utilize flow chemistry with immobilized bases (e.g., PS-DIPEA) to minimize di-alkylated impurities (<3%) [5] [9].
Table 2: Piperazine Coupling and Functionalization Techniques
Technique | Conditions | Product | Purity/Yield | Selectivity Control |
---|---|---|---|---|
Conventional SNAr | Piperazine, EtOH, reflux, 24h | 2-(Piperazin-1-yl)benzodiazole | 70-75% | Low (requires excess piperazine) |
Microwave SNAr | Piperazine, DMF, 150°C, 15min | 2-(Piperazin-1-yl)benzodiazole | 90-93% | Moderate |
Boc-Protected Coupling | N-Boc-piperazine, K2CO3, DMF, 80°C | N-Boc-intermediate | 85-88% | High (avoids dialkylation) |
Flow Chemistry | Piperazine, PS-DIPEA, MeCN, 100°C | Hybrid piperazine-benzodiazole | 95% | Excellent |
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient synthesis of triazole-piperazine-benzodiazole hybrids from 5-methyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole precursors. Key strategies include:
Table 3: Bioactive Triazole-Piperazine-Benzodiazole Hybrids
Hybrid Compound | Target Activity | Key Structural Feature | Potency (IC₅₀/MIC) |
---|---|---|---|
6i [5] | Antibacterial (MRSA) | 3,5-Dimethoxy-4-Cl-phenyltriazole | MIC = 3.12 μg/mL |
NSC746457 [4] | HDAC1 inhibition | Triazole-vorinostat hybrid | IC₅₀ = 104 nM |
Compound 7 [4] | HDAC inhibition | t-Butyl-triazole cap | IC₅₀ = 18 nM |
3d [2] | Anticancer (K-562 cells) | Tetrazole bioisostere | IC₅₀ = 56.4 nM |
Microwave irradiation revolutionizes the synthesis of 5-methyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole by accelerating both benzodiazole cyclization and piperazine coupling. Key advancements include:
Table 4: Microwave vs. Conventional Synthesis Performance
Reaction Step | Conventional Method | Microwave Method | Improvement Factor |
---|---|---|---|
Benzodiazole cyclization | 120°C, 12h, 75% yield | 140°C, 10min, 92% yield | 72× faster, +17% yield |
Piperazine SNAr | Reflux, 24h, 70% yield | 150°C, 15min, 91% yield | 96× faster, +21% yield |
Triazole hybrid formation | 80°C, 12h, 78% yield | 60°C, 30min, 89% yield | 24× faster, +11% yield |
The free piperazine nitrogen in 5-methyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole serves as a versatile handle for generating targeted bioactive derivatives:
Table 5: Bioactivity Modulation via Post-Functionalization
Derivative | Modification | Biological Activity | Potency | Selectivity Index |
---|---|---|---|---|
3d [2] | 4-(1H-Tetrazol-1-yl)benzamide | Antileukemic (K-562) | IC₅₀ = 56.4 nM | SI = 101.0 |
8e [5] | 4-Nitrophenylsulfonyl | Antibacterial (VRSA) | MIC = 1.56 μg/mL | Low hemolysis |
NK-HDAC1 [4] | Hydroxamate-tethered triazole | HDAC inhibition | IC₅₀ = 22 nM | 10× > SAHA |
Compound 11 [3] | Morpholine-triazine | Anticancer (SW620) | IC₅₀ = 5.85 μM | N/A |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3